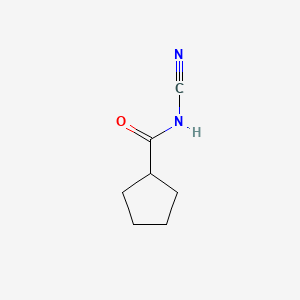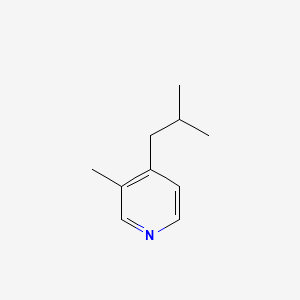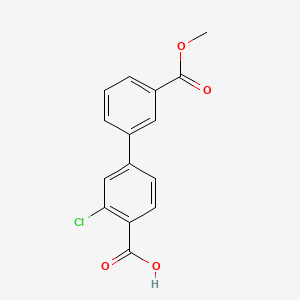
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 and a molecular weight of 290.7 g/mol. This compound is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a biphenyl structure. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
作用机制
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy as they reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidney .
Mode of Action
If it acts similarly to the SGLT2 inhibitors, it would inhibit the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors, which this compound may be related to, affect the glucose reabsorption pathway in the kidney .
Result of Action
If it acts similarly to SGLT2 inhibitors, it would lead to a reduction in blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are often sourced in bulk, and the reaction conditions are optimized for scalability. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxycarbonyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学研究应用
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Methyl 4-chlorobenzoate: Similar structure with a methyl ester group instead of a methoxycarbonyl group.
2-Bromo-4-(3-methoxycarbonylphenyl)benzoic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both a chloro group and a methoxycarbonyl group on the biphenyl structure. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690688 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-76-1 |
Source


|
| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)

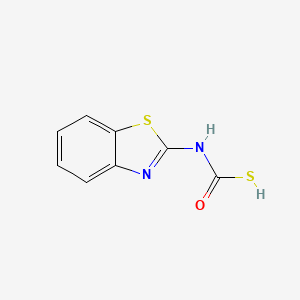
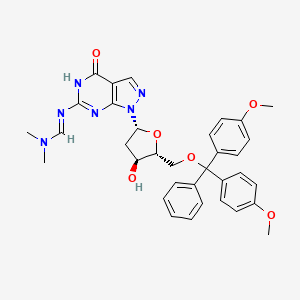
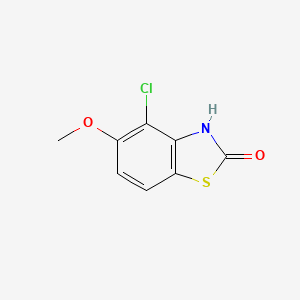
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
